3-cis-Hexenylmethylcarbonat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

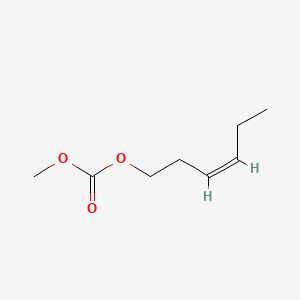

(Z)-hex-3-en-1-yl methyl carbonate is a carbonate ester that is dimethyl carbonate in which one of the methyl groups has been replaced by a (Z)-hex-3-en-1-yl group. It has a floral scent and is used in the production of fruit or vegetable-like flavour additives. It has a role as a flavouring agent. It is a carbonate ester and an olefinic compound. It derives from a (Z)-hex-3-en-1-ol.

Wissenschaftliche Forschungsanwendungen

Aromastoff

Diese Verbindung findet auch als Aromastoff in der Lebensmittelindustrie Anwendung. Sie verleiht verschiedenen Lebensmitteln einen fruchtigen und blumigen Geschmack. Ihre Sicherheit als Aromastoff wird von der Internationalen Organisation der Aromaindustrie (IOFI) anerkannt, wodurch sichergestellt wird, dass sie die notwendigen Standards für den Konsum erfüllt .

Kosmetikprodukte

In Kosmetika wird 3-cis-Hexenylmethylcarbonat wegen seiner aromatischen Eigenschaften verwendet. Es wird Lotionen, Cremes und anderen Körperpflegeprodukten zugesetzt, um einen erfrischenden Duft zu verleihen. Die Verbindung folgt den Richtlinien der Europäischen Union Verordnung 1223/2009, die sich auf die Sicherheit und Konformität von Kosmetikprodukten bezieht .

Studien zur Umweltbelastung

Die Umweltbelastung der Verbindung wird untersucht, um sichere Expositionsniveaus zu gewährleisten und ihre biologische Abbaubarkeit zu beurteilen. Die Environmental Working Group liefert Daten zum relativen Besorgnisgrad, der durch die Exposition gegenüber dieser Verbindung im Vergleich zu anderen Stoffen entsteht .

Forschung zu Syntheseverfahren

Die wissenschaftliche Forschung befasst sich mit der Entwicklung nachhaltigerer und effizienterer Verfahren zur Synthese von This compound. Dies umfasst die Verwendung nachwachsender Rohstoffe, um natürliche Ressourcen zu schonen, und die Erforschung neuer chemischer Wege für die Produktion .

Sicherheits- und Toxikologische Beurteilungen

Sicherheitsbewertungen, wie sie beispielsweise vom Research Institute for Fragrance Materials (RIFM) durchgeführt werden, sind entscheidend für die Bestimmung der sicheren Verwendung von This compound in verschiedenen Produkten. Diese Studien umfassen die Bewertung der potenziellen Auswirkungen der Verbindung auf die menschliche Gesundheit und die Umwelt .

Wirkmechanismus

Target of Action

It’s widely used in the flavor and fragrance industry . It’s known for its green type odor and flavor , suggesting that its primary targets could be olfactory receptors.

Mode of Action

Given its use in the fragrance industry, it likely interacts with olfactory receptors, triggering a signal transduction pathway that results in the perception of a green, floral, and waxy scent .

Biochemical Pathways

In the context of olfaction, the compound would likely be involved in the activation of signal transduction pathways in olfactory sensory neurons, leading to the perception of its characteristic scent .

Result of Action

The primary result of 3-cis-Hexenyl Methyl Carbonate’s action is the elicitation of a green, floral, and waxy scent . This is achieved through its interaction with olfactory receptors and the subsequent activation of sensory neurons.

Eigenschaften

CAS-Nummer |

67633-96-9 |

|---|---|

Molekularformel |

C8H14O3 |

Molekulargewicht |

158.19 g/mol |

IUPAC-Name |

hex-3-enyl methyl carbonate |

InChI |

InChI=1S/C8H14O3/c1-3-4-5-6-7-11-8(9)10-2/h4-5H,3,6-7H2,1-2H3 |

InChI-Schlüssel |

BLOXMGXSDAAJGX-UHFFFAOYSA-N |

SMILES |

CCC=CCCOC(=O)OC |

Isomerische SMILES |

CC/C=C\CCOC(=O)OC |

Kanonische SMILES |

CCC=CCCOC(=O)OC |

Key on ui other cas no. |

67633-96-9 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the purpose of the research paper on (3Z)-Hex-3-en-1-yl methyl carbonate?

A1: The research paper focuses on assessing the safety of (3Z)-Hex-3-en-1-yl methyl carbonate, also known as CIS-3-HEXENYL METHYL CARBONATE, for its use as a fragrance ingredient. [] This likely involves evaluating its potential toxicity, allergenicity, and other safety-related aspects.

Q2: Where can I find more detailed information on the safety assessment of (3Z)-Hex-3-en-1-yl methyl carbonate?

A2: The abstract itself does not provide detailed results or data from the safety assessment. To access the full findings, you would need to acquire the complete research paper from the publisher. You can find the paper on Semantic Scholar using the provided URL. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.